(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties.
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties.
An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral building block of significant interest in modern drug discovery and development. Its unique stereochemistry and constrained cyclic structure make it a valuable scaffold for introducing specific conformational properties into bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its chemical properties, synthesis, analysis, and applications.
Core Chemical Identity and Physicochemical Properties
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is the hydrochloride salt of a specific stereoisomer of 3-aminocyclopentanecarboxylic acid. The "(1R,3S)" designation defines the absolute configuration at the two chiral centers, which is crucial for its specific interactions with biological targets.[1] The hydrochloride salt form is typically preferred in laboratory and development settings to improve stability and handling characteristics compared to the free amino acid (zwitterionic) form.
The fundamental properties of this compound are summarized in the table below. This data is critical for designing synthetic reactions, developing analytical methods, and formulating experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 147780-44-7 | [2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2][4] |
| Molecular Weight | 165.62 g/mol | [2][4] |
| Physical Form | Solid, off-white to beige crystalline powder | [5] |
| Purity | Typically ≥97% | [3] |
| Melting Point | 172.1 °C (for the free base) | [5][6] |
| Solubility | Slightly soluble in water (for the free base) | [5] |
| InChI Key | YJRMNPPUVLZEIJ-JBUOLDKXSA-N | [3] |
Structural Elucidation and Stereochemistry
The precise three-dimensional arrangement of atoms in (1R,3S)-3-Aminocyclopentanecarboxylic acid is fundamental to its utility. The cyclopentane ring constrains the molecule, and the cis relationship between the amino and carboxylic acid groups (as dictated by the 1R,3S configuration) presents a specific spatial orientation for further chemical modification.
Caption: Chemical structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Applications in Pharmaceutical Research and Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block. Its constrained structure allows it to act as a mimic of natural amino acids or peptide turns, a strategy frequently employed in medicinal chemistry to enhance potency, selectivity, and metabolic stability.
-
Neurological Disorders: Due to its structural similarity to neurotransmitter amino acids like GABA and glutamate, this scaffold is explored for developing drugs targeting neurological pathways.[7][8]
-
Peptidomimetics: It is used to synthesize cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are crucial for studying cell adhesion processes mediated by integrins.[5]
-
Antagonists for Inflammatory Pathways: The compound is a documented intermediate in the preparation of potent and selective antagonists for chemokine receptor CCR1, a target for inflammatory diseases.[5]
-
Chiral Synthesis: As a pure enantiomer, it is a valuable starting material in asymmetric synthesis, ensuring the production of enantiomerically pure final compounds, which is a regulatory requirement for many modern drugs.[7]
Synthesis and Manufacturing Insights
The synthesis of enantiomerically pure (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride presents a significant challenge due to the two stereocenters. Industrial routes often prioritize stereocontrol and cost-effectiveness. While specific proprietary methods vary, a common strategy involves a chiral Diels-Alder reaction followed by several transformation steps.
A generalized synthetic workflow is outlined below. The key is establishing the correct stereochemistry early in the process.
Caption: High-level workflow for a potential synthetic route.
This approach, suggested by patent literature for related structures, often begins with a copper-catalyzed Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl compound.[9][10] This step is critical as it sets the relative and absolute stereochemistry. Subsequent steps involve reduction, deprotection of protecting groups, and finally, acidification with hydrochloric acid to isolate the target product.[9][10] The choice of chiral auxiliary and reaction conditions is paramount for achieving high enantiomeric excess (ee).[6]
Analytical Methodologies for Quality Control
Ensuring the chemical purity and stereochemical integrity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is essential for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a self-validating system for assessing the purity of the title compound. The causality behind the chosen parameters is to achieve optimal separation from potential impurities, such as stereoisomers or synthesis byproducts.
Objective: To determine the purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride by area percent.
Instrumentation:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: Water or Mobile Phase A
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases by adding 1 mL of TFA to 1 L of HPLC-grade water (for A) and 1 L of HPLC-grade acetonitrile (for B). Degas before use.
-
Standard/Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of diluent to achieve a concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.
Trustworthiness Check: The system suitability is confirmed by ensuring the main peak is sharp and symmetrical. The use of a gradient ensures that both polar and non-polar impurities are eluted from the column, providing a comprehensive purity assessment.
Safety, Handling, and Storage
Proper handling of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is crucial for laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.
| Hazard Information | GHS Classification | Precautionary Statements |
| Signal Word | Warning | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 |
| Pictogram | GHS07 (Harmful/Irritant) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][11] |
Handling:
-
Use in a well-ventilated area or fume hood to avoid inhalation of dust.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Recommended storage temperature is 4°C.
-
Protect from light to prevent degradation.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a specialized chemical intermediate whose value lies in its defined stereochemistry and rigid structure. For the drug development professional, it offers a reliable tool for creating conformationally constrained molecules with improved pharmacological properties. A thorough understanding of its chemical properties, analytical profiles, and handling requirements is essential for its effective and safe application in the synthesis of next-generation therapeutics.
References
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(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. PubChem. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]
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WO/2020/132819 METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. WIPO Patentscope. [Link]
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(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride - Amino Acide Derivatives. Crysdot. [Link]
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
(1R,3S)-3-aminocyclopentane-1-carboxylic acid Hydrochloric Acid Salt | 147780-44-7. Bio-Techne. [Link]
-
(1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Cenmed. [Link]
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